molecular formula C16H22F2N2O B2488229 N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea CAS No. 866009-99-6

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea

Cat. No.: B2488229
CAS No.: 866009-99-6
M. Wt: 296.362
InChI Key: YGWDDFSEVFQCAZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea is a synthetic organic compound characterized by the presence of cyclohexyl, difluorophenyl, and isopropyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea typically involves the reaction of cyclohexylamine, 2,4-difluoroaniline, and isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Formation of Intermediate: Cyclohexylamine reacts with isopropyl isocyanate to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2,4-difluoroaniline under suitable conditions to yield N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl ring, where fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2,4-difluorophenyl)urea
  • N-cyclohexyl-N’-(2,4-difluorophenyl)ethanediamide
  • N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide

Uniqueness

N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea is unique due to the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclohexyl-3-(2,4-difluorophenyl)-1-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O/c1-11(2)20(13-6-4-3-5-7-13)16(21)19-15-9-8-12(17)10-14(15)18/h8-11,13H,3-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWDDFSEVFQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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